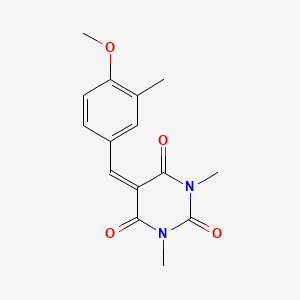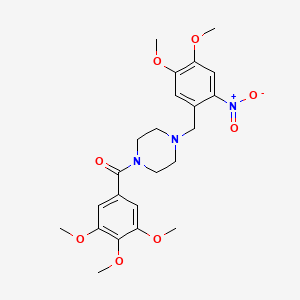
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MMDBMP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMDBMP belongs to the family of pyrimidinetrione derivatives, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors involved in the pathogenesis of various diseases. For instance, 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to inhibit the activity of tyrosine kinase, which is involved in the proliferation and survival of cancer cells. 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain and is a target for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. For instance, 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of various microbial and viral strains. In addition, 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
实验室实验的优点和局限性
One of the major advantages of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its broad-spectrum activity against various diseases, which makes it a promising candidate for drug development. 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its poor solubility in water, which may affect its bioavailability and limit its use in vivo.
未来方向
There are several future directions for the research and development of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the potential applications of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Further studies are needed to elucidate the mechanism of action of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and to identify its specific targets in cancer cells. Another potential application of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is in the treatment of Alzheimer's disease, where it may act as an acetylcholinesterase inhibitor. Further studies are needed to evaluate the efficacy and safety of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in animal models of Alzheimer's disease. Finally, 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione may have potential applications in the field of nanotechnology, where it may be used as a building block for the synthesis of novel materials with specific properties.
Conclusion:
In conclusion, 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising compound with diverse biological activities and potential therapeutic applications. The synthesis method of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is relatively simple, and the compound can be obtained in high yield. 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. Further studies are needed to elucidate the mechanism of action of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and to identify its specific targets in various diseases. 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in the treatment of cancer, Alzheimer's disease, and in the field of nanotechnology.
合成方法
The synthesis of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation reaction between 4-methoxy-3-methylbenzaldehyde and barbituric acid in the presence of a catalyst such as piperidine. The reaction proceeds under reflux in ethanol, and the product is obtained in high yield after recrystallization from a suitable solvent. The chemical structure of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学研究应用
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. Several studies have investigated the potential of 5-(4-methoxy-3-methylbenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9-7-10(5-6-12(9)21-4)8-11-13(18)16(2)15(20)17(3)14(11)19/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXNHLVNGVXSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxy-3-methylbenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4987498.png)

![4-tert-butyl-N-{3-[(4-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4987510.png)
![3-ethyl 6-methyl 4-[(2-hydroxypropyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B4987517.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-isopropylglycinamide](/img/structure/B4987522.png)
![4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane](/img/structure/B4987529.png)
![7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987537.png)

![ethyl 2-[(N-butyl-N-methylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987552.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4987567.png)
![N-cyclopentyl-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4987570.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4987595.png)
